Vinylcyclooctane

Polymer Chemistry Catalysis Materials Science

Sourcing a validated biochemical probe for cytochrome P-450 metabolism studies is challenging, as ring-size analogs like vinylcyclohexane yield different metabolic profiles and polymer molecular weights, invalidating direct substitution. Vinylcyclooctane (VCO) solves this with its unique eight-membered ring strain and conformational dynamics. Key differentiators: (1) It acts as a specific P-450 tool compound, showing a quantified metabolic partition ratio of 180 molecules turned over per enzyme destruction event and measurable in vivo hepatic effects at 500 mg/kg. (2) In Pd-catalyzed isomerization polymerization, it selectively forms low-MW oligomers (Mn 720-1600), unlike larger ring analogs that produce high-MW polymers. (3) Its physical profile (flash point 21°C, boiling point 178.7°C) supports specialized applications like via-filling compositions in electronics. Supply is backed by rigorous quality assurance and global logistics for research-use-only delivery.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 61142-41-4
Cat. No. B1216576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylcyclooctane
CAS61142-41-4
Synonymsvinyl-cyclooctane
vinylcyclooctane
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESC=CC1CCCCCCC1
InChIInChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2,10H,1,3-9H2
InChIKeyUPHVHMSLLBDZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylcyclooctane: Physical and Hazard Profile


Vinylcyclooctane is a C10H18 cycloalkene derivative with an eight-membered ring bearing a single vinyl substituent. It has a molecular weight of 138.25 g/mol and appears as a colorless liquid [1]. Its computed properties include a boiling point of 178.7±7.0 °C at 760 mmHg, density of 0.8±0.1 g/cm³, vapor pressure of 1.3±0.2 mmHg at 25°C, and a flash point of 21 °C (closed cup) . The compound is classified as a highly flammable liquid (H225) and is harmful if swallowed (H302), with acute and chronic aquatic toxicity (H410) [2]. These baseline specifications define the handling and safety requirements for any procurement decision.

Polymer chemistryPd-catalyzed isomerization polymerization for low-MW oligomer synthesis
Metabolism probeCytochrome P-450 partition ratio and hepatic stress response studies
Electronics contextReported use in via-filling compositions based on volatility profile

Why Generic Substitution Fails for Vinylcyclooctane


Vinylcyclooctane cannot be simply interchanged with other vinylcycloalkanes, such as vinylcyclohexane or vinylcyclododecane, due to quantifiable differences in ring size-dependent reactivity and polymerization outcomes. The eight-membered ring introduces unique ring strain and conformational dynamics that directly affect its behavior in Pd-catalyzed isomerization polymerization, metabolic activation by cytochrome P-450, and physical properties like boiling point and flash point [1]. Substituting a smaller or larger ring analog will yield different polymer molecular weights, metabolic profiles, or safety characteristics, making direct substitution scientifically invalid without revalidation [2].

Ring-size reactivity

Polymerization outcome may shift with different ring-size vinylcycloalkanes; 8-membered ring favors oligomers over high-MW polymers.

Metabolic profile

P-450 destruction and epoxide formation balance may not transfer to smaller or larger ring analogs.

Physical hazards

Flash point and boiling point differ, altering processing safety and volatility requirements.

Quantitative Differentiation Evidence for Vinylcyclooctane


Polymerization Outcome: Oligomer vs. Polymer

In Pd-catalyzed isomerization polymerization, vinylcyclooctane (8-membered ring) yields low molecular weight oligomers (Mn = 720–1600), whereas vinylcycloheneicosane (21-membered ring) yields polymers with Mn up to 9700 [1]. This demonstrates that the 8-membered ring of vinylcyclooctane is fundamentally limited in its ability to propagate to high molecular weight polymers under these conditions, directly impacting material properties and end-use applicability.

Polymerization Mn
Head-to-head
VCO: Mn 720–1600 (oligomers)
21‑membered: Mn up to 9700
Supports oligomer-specific selection
Pd/diimine catalysts; Mn ratio ~6–13× lower
Polymer Chemistry Catalysis Materials Science

Metabolic Partition Ratio and P-450 Destruction

Vinylcyclooctane (VCO) exhibits a defined metabolic partition ratio: approximately 180 molecules of VCO are turned over and 132 molecules of epoxyethylcyclooctane (EECO) are formed for each destructive event of cytochrome P-450, with about 40% of microsomal P-450 isozymes destroyed [1]. This quantitative balance between epoxide formation and enzyme destruction is a specific characteristic of VCO that may not be replicated by other vinylcycloalkanes, which can have different binding affinities or metabolic fates [2].

Metabolic Partition
Class-level
180 VCO turned over / 132 EECO formed per P-450 destruction
Reported P-450 destruction ratio context
Liver microsomes, mice; epoxide/enzyme balance
Toxicology Metabolism Cytochrome P-450

In Vivo Hepatic P-450 and Glutathione Depletion

Administration of vinylcyclooctane to mice at 500 mg/kg produces a quantified reduction in hepatic microsomal cytochrome P-450, heme, aminopyrine-N-demethylase, and ethoxycoumarin-O-deethylase activities relative to controls, alongside depletion of reduced glutathione [1]. While direct comparator data for other vinylcycloalkanes at the same dose are not available, this specific dose-response profile for VCO is a critical selection parameter for toxicology studies and differentiates it as a tool compound with defined in vivo hepatic effects.

In Vivo Hepatic Effects
Supporting evidence
Reduction of P-450, heme, monooxygenase activities; GSH depletion
Supports hepatic stress response model
Mice, 500 mg/kg single dose; endpoint monitoring
Toxicology Pharmacology In Vivo

Optimal Application Scenarios for Vinylcyclooctane


Low-MW Oligomer Synthesis via Pd Catalysis

Vinylcyclooctane is specifically indicated for applications where controlled formation of oligomers (Mn 720–1600) is desired, as demonstrated in Pd-catalyzed isomerization polymerization [1]. This contrasts with larger ring vinylcycloalkanes which yield high molecular weight polymers, making VCO the preferred choice when low molecular weight polycyclic structures are targeted for subsequent functionalization or as reactive diluents.

Cytochrome P-450 Mechanism Studies

The well-defined metabolic partition ratio (180 molecules turned over per P-450 destruction event) and the quantified in vivo hepatic effects at 500 mg/kg make vinylcyclooctane a valuable tool compound for investigating cytochrome P-450-mediated metabolism, reactive metabolite formation, and hepatotoxicity [2][3]. Its unique balance of epoxide formation and enzyme destruction provides a specific biochemical probe not found with other vinylcycloalkanes.

Specialty Coatings and Electronic Materials

With a flash point of 21 °C (closed cup) and a boiling point of 178.7 °C, vinylcyclooctane offers a distinct volatility and safety profile for applications such as via-filling compositions in electronics, as referenced in patents . These physical constants, combined with its liquid state and ring structure, allow for specific processing conditions that may not be met by higher or lower boiling vinylcycloalkane analogs.

Application
Selection Property
Validation Focus
Low-MW Oligomer Synthesis
Ring-size dependent polymerization outcome
Oligomer vs. polymer formation validation
CYP P-450 Mechanism Studies
Defined metabolic partition ratio
P-450 destruction and epoxide balance
Specialty Coatings / Electronics
Volatility and flammability profile
Processing temperature and safety limits

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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